Losartan Impurity B originates from the synthetic pathways used to produce Losartan potassium. The classification of this impurity falls under pharmaceutical impurities, which are undesired substances that can affect the efficacy and safety of the drug product. Regulatory bodies such as the International Conference on Harmonization have established guidelines for acceptable levels of impurities in pharmaceutical products, emphasizing the need for thorough analysis and characterization.
The synthesis of Losartan Impurity B involves several chemical reactions, typically including condensation and reduction processes. According to various studies, including patent literature and research articles, common methods for synthesizing this impurity include:
The molecular structure of Losartan Impurity B can be represented as follows:
The structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of the compound .
Losartan Impurity B can participate in various chemical reactions typical of organic compounds, including:
These reactions are essential for understanding how impurities may interact with other components in pharmaceutical formulations, potentially influencing drug stability and efficacy .
Losartan Impurity B exhibits several notable physical and chemical properties:
These properties are crucial for determining how the impurity behaves during storage and formulation processes .
Losartan Impurity B serves several important roles in scientific research:
Losartan Impurity B, designated as EP Impurity B in the European Pharmacopoeia, is a structurally defined organic compound with the systematic name [2′-(1H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]methanol [1] [5]. This impurity shares the core biphenyl-tetrazole pharmacophore of Losartan but lacks the imidazole side chain and chlorobutyl group of the active pharmaceutical ingredient (API). Its chemical identity is unambiguously characterized by:
OCC1=CC=C(C2=CC=CC=C2C3=NN=NN3)C=C1
[1] [6] Table 1: Chemical Identity Profile of Losartan Impurity B
Property | Specification |
---|---|
IUPAC Name | (2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanol |
Synonyms | Losartan Hydroxy Impurity; Candesartan Hydroxy Impurity; Irbesartan Hydroxy Impurity [1] [6] |
Structural Class | Biphenyl-tetrazole derivative |
Elemental Composition | C 66.66%, H 4.80%, N 22.21%, O 6.34% |
Spectral Identifiers | NMR, IR, UV, and MS documented in Certificates of Analysis [3] [9] |
This impurity is generated during the synthesis of Losartan potassium when the tetrazole ring remains unprotected or through incomplete coupling reactions [3]. Its structural similarity to multiple sartan-class APIs necessitates precise chromatographic separation during pharmaceutical analysis.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4